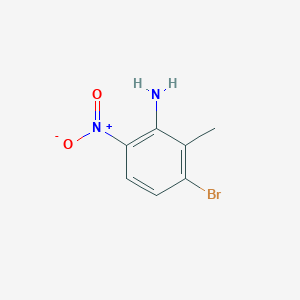

3-Bromo-2-methyl-6-nitroaniline

CAS No.: 860751-71-9

Cat. No.: VC2570432

Molecular Formula: C7H7BrN2O2

Molecular Weight: 231.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 860751-71-9 |

|---|---|

| Molecular Formula | C7H7BrN2O2 |

| Molecular Weight | 231.05 g/mol |

| IUPAC Name | 3-bromo-2-methyl-6-nitroaniline |

| Standard InChI | InChI=1S/C7H7BrN2O2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 |

| Standard InChI Key | QZONGSDRDXYLDS-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1N)[N+](=O)[O-])Br |

| Canonical SMILES | CC1=C(C=CC(=C1N)[N+](=O)[O-])Br |

Introduction

Chemical Identity and Structure

Basic Chemical Information

3-Bromo-2-methyl-6-nitroaniline is a substituted aniline with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol . The compound is registered under CAS number 860751-71-9 and is characterized by its unique arrangement of functional groups on an aromatic ring . Its IUPAC name accurately reflects the positions of the substituents: 3-bromo-2-methyl-6-nitroaniline.

The chemical structure features an aniline core with three key substituents: a bromine atom at position 3, a methyl group at position 2, and a nitro group at position 6. This specific arrangement of functional groups creates a molecule with particular electronic properties and reactivity patterns that distinguish it from similar structural analogs.

Structural Identifiers and Representation

For computational and database purposes, 3-Bromo-2-methyl-6-nitroaniline can be represented through various structural identifiers. The compound's Standard InChI is InChI=1S/C7H7BrN2O2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,9H2,1H3, while its corresponding InChIKey is QZONGSDRDXYLDS-UHFFFAOYSA-N. These identifiers serve as unique digital representations of the molecular structure, facilitating its accurate identification across chemical databases.

The SMILES notation for the compound is [O-]N+c1ccc(c(c1N)C)Br, providing another standardized way to represent its structure in a text-based format . These structural representations are essential for computational chemistry applications and database searches.

Physical and Chemical Properties

Fundamental Physical Properties

3-Bromo-2-methyl-6-nitroaniline possesses a defined set of physical and chemical properties that determine its behavior in various environments and reactions. The following table summarizes the key properties of this compound:

The compound's XLogP3 value of 2.7 indicates moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic properties . This characteristic has implications for the compound's solubility profile and potential membrane permeability, which can be relevant for biological applications.

Stability and Reactivity Characteristics

3-Bromo-2-methyl-6-nitroaniline is generally stable under normal laboratory conditions but requires careful handling due to its potential reactivity with certain substances. The presence of a nitro group, which is electron-withdrawing, in combination with the amine group, which is electron-donating, creates an electronic distribution that influences the compound's chemical behavior.

The stability of the compound is also affected by the presence of the bromine atom, which can participate in various substitution reactions under appropriate conditions. The compound should be stored according to standard protocols for aromatic amines containing halogen and nitro substituents to maintain its integrity and prevent decomposition.

Synthesis Methods and Chemical Pathways

Related Synthetic Procedures

Insights into potential synthetic methods can be gained by examining the synthesis of structurally related compounds. For instance, 2-Bromo-6-nitroaniline, a related compound without the methyl substituent, can be synthesized from 1-bromo-2-fluoro-3-nitrobenzene through reaction with ammonia in methanol at 100°C for 16 hours in a sealed tube, yielding the product at 91.3% yield .

This reaction proceeds via nucleophilic aromatic substitution, where the fluorine atom is displaced by the ammonia nucleophile. A similar approach could potentially be adapted for the synthesis of 3-Bromo-2-methyl-6-nitroaniline, starting from an appropriately substituted precursor with suitable leaving groups to enable the desired substitution pattern.

Chemical Reactivity and Transformations

Functional Group Reactivity

The reactivity of 3-Bromo-2-methyl-6-nitroaniline is primarily dictated by the three key functional groups present in its structure. Each of these groups offers distinct reactive sites that can be leveraged for various chemical transformations:

-

The bromine atom at position 3 can participate in various transition metal-catalyzed coupling reactions, such as Suzuki, Stille, or Heck reactions. These transformations allow for the introduction of carbon-based substituents at this position, making the compound a valuable building block for the synthesis of more complex molecules.

-

The primary amine group can undergo typical amine reactions including acylation to form amides, alkylation to form secondary or tertiary amines, and diazotization to form diazonium salts that can further react to introduce various functional groups.

-

The nitro group at position 6 can be reduced to form an amino group, potentially leading to diamine derivatives with different reactivity profiles. The nitro group also activates the aromatic ring toward nucleophilic aromatic substitution reactions at specific positions.

-

The methyl group at position 2 offers opportunities for functionalization through radical or benzylic halogenation, oxidation to aldehyde or carboxylic acid derivatives, or deprotonation under strongly basic conditions to form benzylic anions.

Applications and Research Significance

Role in Organic Synthesis

3-Bromo-2-methyl-6-nitroaniline serves as an important building block in organic synthesis due to its functionalized structure. The presence of multiple reactive sites allows for selective modifications that can lead to a diverse array of derivatives. This versatility makes it valuable in the development of chemical libraries for drug discovery and other applications.

The compound's potential in cross-coupling reactions, particularly through the reactive bromine site, positions it as a useful intermediate in the synthesis of biaryl compounds, which are common structural motifs in many bioactive molecules. Additionally, the nitro and amine functional groups offer further opportunities for elaboration into more complex structures.

Comparative Analysis with Related Compounds

Structural Analogs and Isomers

3-Bromo-2-methyl-6-nitroaniline belongs to a family of substituted anilines with varying arrangements of similar functional groups. Understanding the differences and similarities between these compounds provides valuable insights into structure-property relationships.

The following table presents a comparison between 3-Bromo-2-methyl-6-nitroaniline and structurally related compounds:

These structural variations, while sometimes subtle, can lead to significant differences in physical properties, chemical reactivity, and potential biological activities. For example, the position of the nitro group relative to the amine can dramatically affect the electron distribution within the molecule, altering its reactivity patterns.

Property Variations Among Analogs

The different arrangement of substituents in these structural analogs results in variations in their physical and chemical properties. For instance, moving the nitro group from position 6 to position 2 (as in 3-Bromo-6-methyl-2-nitroaniline) changes the electronic effects on the amine group, potentially altering its basicity and nucleophilicity.

Similarly, N-methylation (as in 3-bromo-N-methyl-2-nitroaniline) reduces the number of hydrogen bond donors from two to one and changes the steric environment around the nitrogen atom, which can impact both reactivity and binding interactions in biological systems.

These structure-property relationships are valuable in guiding the design and selection of specific derivatives for particular applications in synthesis or biological testing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume